Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-
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Overview
Description
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is a chemical compound with a complex structure that includes a propanamide backbone substituted with a 2-chloro-3-methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- typically involves the reaction of 2-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is a chemical compound with significant biological activity, particularly in the fields of neuropharmacology and oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents; limited solubility in water
- Melting Point : 78-80°C
The compound's structure includes a propanamide group attached to a substituted aromatic ring, which influences its reactivity and biological interactions.
1. Inhibition of Acetylcholinesterase
One of the most notable biological activities of propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is its role as a potent inhibitor of acetylcholinesterase (AChE). AChE is an enzyme critical in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in treating Alzheimer's disease. Research indicates that this compound exhibits strong binding affinity to AChE, suggesting potential therapeutic applications in neurodegenerative disorders.
2. Anticancer Properties
Preliminary studies have shown that propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- possesses anticancer properties across various cancer cell lines. It has been evaluated for its cytotoxic effects against several types of cancer cells, with promising results indicating its potential as an anticancer agent.
The mechanism of action for propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. By inhibiting AChE activity, it increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, its anticancer effects may stem from the induction of apoptosis in cancer cells through various pathways.
Comparative Analysis with Similar Compounds
The following table compares propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- with other related compounds exhibiting similar biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Propanamide, N-(4-chloro-3-methoxyphenyl)-2,2-dimethyl- | C13H17ClNO2 | Inhibitor of acetylcholinesterase |
Propanamide, N-(3-chlorophenyl)-2,2-dimethyl- | C11H14ClNO | Potential anticancer activity |
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | C12H17NO2 | Antibacterial properties |
This comparison highlights the unique substitution pattern and biological efficacy of propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-, particularly its enhanced inhibitory activity against AChE compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of propanamide derivatives:
- Neuroprotective Effects : A study demonstrated that derivatives similar to propanamide showed neuroprotective effects by reducing oxidative stress markers in neuronal cultures.
- Cytotoxicity Assays : Research indicated that propanamide exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7 with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Studies : Investigations into the binding interactions between propanamide and AChE revealed critical hydrogen bonds that contribute to its inhibitory potency .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(2-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
YOXLYTMJZXZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
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